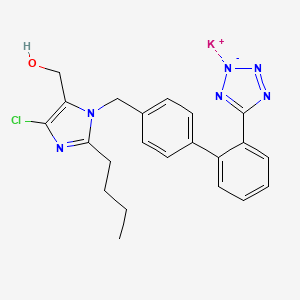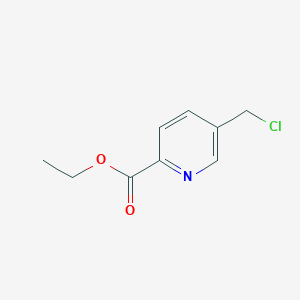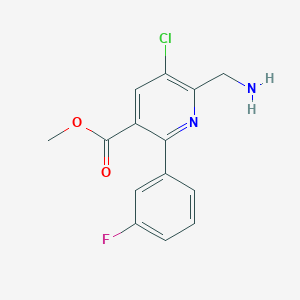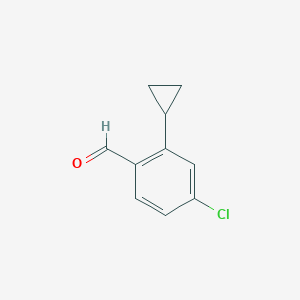
Losartan (potassium)
概述
描述
Losartan (potassium), known by its generic name losartan, is a medication primarily used to treat high blood pressure (hypertension). It belongs to a class of drugs called angiotensin II receptor blockers (ARBs). By blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten, Losartan (potassium) helps to relax blood vessels, thereby lowering blood pressure and improving blood flow . It is also used to protect the kidneys from damage due to diabetes and to reduce the risk of stroke in patients with high blood pressure and an enlarged heart .
准备方法
The synthesis of losartan involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the biphenyl intermediate: This involves the reaction of 2-chlorobenzyl chloride with 4-chlorobiphenyl in the presence of a base.
Tetrazole formation: The biphenyl intermediate is then reacted with sodium azide and triethylamine to form the tetrazole ring.
Imidazole ring formation: The tetrazole intermediate is then reacted with 2-butyl-4-chloro-5-formylimidazole to form losartan.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of different solvents, catalysts, and reaction conditions .
化学反应分析
Losartan undergoes several types of chemical reactions:
Oxidation: Losartan can be oxidized to form its active metabolite, EXP3174, which is more potent than losartan itself.
Hydrolysis: Under acidic or basic conditions, losartan can undergo hydrolysis to form various degradation products.
Substitution: Losartan can undergo substitution reactions, particularly at the tetrazole ring, to form different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and acids or bases for hydrolysis. The major products formed from these reactions include the active metabolite EXP3174 and various degradation products .
科学研究应用
Losartan has a wide range of scientific research applications:
作用机制
Losartan works by selectively blocking the angiotensin II receptor subtype 1 (AT1). Angiotensin II is a potent vasoconstrictor that increases blood pressure by causing blood vessels to tighten. By blocking the AT1 receptor, losartan prevents angiotensin II from exerting its effects, leading to vasodilation and reduced blood pressure . Additionally, losartan reduces the secretion of aldosterone, a hormone that increases sodium and water retention, further contributing to its blood pressure-lowering effects .
相似化合物的比较
Losartan is compared with other ARBs such as valsartan, irbesartan, and candesartan. While all ARBs work by blocking the angiotensin II receptor, losartan has some unique features:
Metabolism: Losartan is metabolized to an active metabolite, EXP3174, which is more potent and has a longer half-life.
Renal Protection: Losartan has been shown to have specific protective effects on the kidneys, making it particularly useful in patients with diabetic nephropathy.
Side Effect Profile: Losartan is less likely to cause a persistent cough compared to angiotensin-converting enzyme (ACE) inhibitors.
Similar compounds include:
Valsartan: Another ARB used to treat hypertension and heart failure.
Irbesartan: Used for hypertension and diabetic nephropathy.
Candesartan: Used for hypertension and heart failure.
属性
分子式 |
C22H22ClKN6O |
|---|---|
分子量 |
461.0 g/mol |
IUPAC 名称 |
potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1 |
InChI 键 |
OXCMYAYHXIHQOA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+] |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Nitrophenyl)methyl]oxirane](/img/structure/B8796532.png)
![2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester](/img/structure/B8796542.png)




![5-Hydroxytricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B8796580.png)




